(4-Ethylphenyl)hydrazine

Fischer indole synthesis Regioselective cyclization Heterocycle substitution pattern

(4-Ethylphenyl)hydrazine (CAS 54840-34-5) is a para-substituted arylhydrazine that directs Fischer indole cyclization exclusively to 3,5-disubstituted indoles—an outcome structurally impossible with ortho-substituted isomers. The para-ethyl +I effect enhances nucleophilicity versus unsubstituted phenylhydrazine, accelerating hydrazone formation and condensations. For ambient-temperature workflows, the hydrochloride salt (CAS 53661-18-0, mp 67–71°C) provides room-temperature stability and superior aqueous solubility. Isomer selection is a binary procurement decision determining heterocyclic product identity—substitution is not viable.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 54840-34-5
Cat. No. B1361098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylphenyl)hydrazine
CAS54840-34-5
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NN
InChIInChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3
InChIKeyJYPNYAHCNKRLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylphenylhydrazine (CAS 54840-34-5): Procurement-Relevant Baseline for a Para-Substituted Arylhydrazine Intermediate


(4-Ethylphenyl)hydrazine (CAS 54840-34-5) is a para-substituted arylhydrazine derivative with the molecular formula C₈H₁₂N₂ and molecular weight 136.19 g/mol . The compound exists as a free base but is commonly supplied and handled as its more stable hydrochloride salt (CAS 53661-18-0, MW 172.65 g/mol), which offers improved storage stability and aqueous solubility [1]. As an aromatic hydrazine bearing a para-ethyl substituent, it serves primarily as a key intermediate in organic synthesis, particularly in Fischer indole cyclizations, condensation reactions to form hydrazones, and the construction of nitrogen-containing heterocycles . Its reactivity profile derives from the nucleophilic hydrazine moiety, modulated by the electron-donating ethyl substituent at the para position, which influences both reaction kinetics and product regioselectivity in synthetic applications [1].

Why Para-Ethyl Substitution in (4-Ethylphenyl)hydrazine Cannot Be Substituted with Unsubstituted or Ortho-Ethyl Analogs Without Altering Synthetic Outcomes


Arylhydrazines within the same nominal class exhibit fundamentally different reactivity and regioselectivity outcomes based on the position and electronic nature of ring substituents [1]. The para-ethyl substituent in (4-Ethylphenyl)hydrazine provides an electron-donating inductive effect (+I) that enhances nucleophilicity relative to unsubstituted phenylhydrazine, while simultaneously directing cyclization toward distinct regioisomeric products compared to ortho-substituted analogs [1]. Critically, Fischer indole synthesis using para-substituted arylhydrazines yields 3,5-disubstituted indoles, whereas ortho-substituted variants (such as 2-ethylphenylhydrazine, CAS 19398-06-2) produce 3,7-disubstituted indoles [1]. This positional divergence is irreversible and structurally encoded—substituting one positional isomer for another fundamentally alters the substitution pattern of the final heterocyclic product [2]. Additionally, the ethyl group confers increased lipophilicity (calculated logP difference of approximately +1.2 vs. unsubstituted phenylhydrazine) and distinct storage stability requirements compared to methyl-substituted analogs, making interchange without revalidation of synthetic protocols or storage conditions inadvisable .

Quantitative Comparative Evidence for (4-Ethylphenyl)hydrazine vs. 2-Ethylphenylhydrazine and Unsubstituted Phenylhydrazine


Regioselective Fischer Indole Cyclization: Para vs. Ortho Positional Isomers Determine Indole Substitution Pattern

In tandem hydroformylation/Fischer indole synthesis, para-substituted arylhydrazines (including (4-ethylphenyl)hydrazine) exclusively direct cyclization to 3,5-disubstituted indoles, whereas ortho-substituted arylhydrazines (such as 2-ethylphenylhydrazine) yield 3,7-disubstituted indoles [1]. This regiochemical outcome is dictated by the position of the substituent on the phenyl ring and determines the structural isomer obtained [1].

Fischer indole synthesis Regioselective cyclization Heterocycle substitution pattern

Comparative Reactivity Enhancement: Electron-Donating Para-Ethyl Substituent Increases Nucleophilicity vs. Unsubstituted Phenylhydrazine

Investigations of para-substituted phenylhydrazines have demonstrated that electron-donating substituents (such as ethyl) increase reactivity toward electrophiles compared to unsubstituted phenylhydrazine [1]. Phenylhydrazines substituted by electron-donating groups showed enhanced reactivity toward dimethyl carbonate under basic conditions [1]. This class-level finding indicates that (4-ethylphenyl)hydrazine exhibits greater nucleophilic reactivity than the unsubstituted parent compound, with the magnitude of enhancement correlating with the electron-donating capacity of the substituent [1].

Nucleophilicity Substituent electronic effects Reaction kinetics

Storage Stability and Handling: Room Temperature vs. Sub-Zero Requirements for Hydrochloride Salt Form

The hydrochloride salt of (4-ethylphenyl)hydrazine (CAS 53661-18-0, MW 172.65 g/mol) demonstrates defined storage stability at room temperature when sealed in dry conditions, with a melting point of 67-71°C [1]. In contrast, some sources specify storage at -20°C for maximum product recovery , while commercial suppliers recommend 2-8°C with wet ice shipping . This variation reflects supplier-specific stability data and intended purity retention. The free base form (CAS 54840-34-5, MW 136.19 g/mol) requires storage in a cool, dry place for long-term preservation .

Storage stability Salt form selection Procurement logistics

Ortho-Ethyl Isomer (2-Ethylphenylhydrazine) in Etodolac Synthesis: Benchmark Yield Data for Comparative Assessment

2-Ethylphenylhydrazine (the ortho isomer) has been extensively characterized in the Fischer indole synthesis of 7-ethyltryptophol, a key intermediate for the NSAID etodolac [1]. Under continuous flow microwave-assisted conditions at 180°C with water/ethylene glycol solvent, 2-ethylphenylhydrazine reacts with 4-hydroxybutanal to yield 78% net yield of 7-ethyltryptophol with a short residence time of 30 seconds [1]. Earlier conventional batch synthesis of the same transformation using 2-ethylphenylhydrazine and 2,3-dihydrofuran under continuous flow conditions yielded only 40-50% due to byproduct formation [2]. These yield benchmarks provide a quantitative reference point for evaluating the synthetic efficiency of the ortho isomer in pharmaceutical applications [1].

Etodolac synthesis Fischer indole yield Pharmaceutical intermediate

Physicochemical Property Differentiation: Melting Point, Density, and Boiling Point vs. Ortho and Unsubstituted Analogs

(4-Ethylphenyl)hydrazine free base exhibits distinct physicochemical properties: density of 1.056 g/cm³ and boiling point of 257.6°C at 760 mmHg [1]. The hydrochloride salt form (CAS 53661-18-0) has a melting point of 67-71°C and molecular weight of 172.65 g/mol [2]. In comparison, 2-ethylphenylhydrazine hydrochloride (ortho isomer, CAS 19398-06-2) has a significantly higher melting point of 178°C (decomposition) and density of 1.21 g/cm³ . Unsubstituted phenylhydrazine has a melting point of 19.5°C and density of 1.098 g/cm³, with a boiling point of 243°C (decomposition) [3].

Physicochemical properties Melting point Density Boiling point

Procurement-Guiding Application Scenarios for (4-Ethylphenyl)hydrazine Based on Quantitative Differentiation Evidence


Synthesis of 3,5-Disubstituted Indoles via Fischer Indole Cyclization

Researchers requiring 3,5-disubstituted indole scaffolds should procure (4-ethylphenyl)hydrazine rather than its 2-ethylphenyl (ortho) isomer. As established in Section 3, para-substituted arylhydrazines direct cyclization exclusively to 3,5-disubstituted indoles, whereas ortho-substituted analogs yield 3,7-disubstituted indoles [1]. This positional selectivity is structurally determined and cannot be circumvented through reaction condition optimization—making positional isomer selection a binary procurement decision that directly determines product identity [1].

Condensation Reactions Requiring Enhanced Nucleophilic Reactivity

Synthetic workflows involving hydrazone formation or condensation with electrophilic carbonyl compounds benefit from the enhanced nucleophilicity conferred by the electron-donating para-ethyl substituent. Class-level studies demonstrate that electron-donating para-substituents increase reactivity toward electrophiles such as dimethyl carbonate relative to unsubstituted phenylhydrazine [1]. (4-Ethylphenyl)hydrazine should be prioritized over unsubstituted phenylhydrazine when accelerated reaction kinetics or improved yields in nucleophilic addition reactions are required [1].

Laboratory Workflows with Ambient Temperature Handling Requirements

Laboratories without dedicated cold storage infrastructure (-20°C freezers) or with workflows that prioritize ambient temperature handling should procure the hydrochloride salt form (CAS 53661-18-0, mp 67-71°C). As quantified in Section 3, this salt form is specified for room temperature storage when sealed and kept dry [1], whereas the free base form requires cool, dry storage [2]. The hydrochloride salt also offers improved aqueous solubility relative to the free base, facilitating integration into aqueous reaction media without additional solubilization steps [1].

Heterocycle Library Synthesis Requiring Defined Regioisomeric Purity

Medicinal chemistry programs constructing pyrazole, pyrazoline, or triazole libraries from arylhydrazine building blocks should specify (4-ethylphenyl)hydrazine when the target heterocycle requires a para-ethylphenyl substitution pattern. The para-ethyl group introduces +I inductive electron donation that influences both cyclization regioselectivity and the electronic properties of the resulting heterocycle—parameters that cannot be replicated by ortho-ethyl, meta-ethyl, or unsubstituted analogs [1]. Substitution with positional isomers produces different regioisomeric heterocycles that may exhibit distinct biological activity profiles and physicochemical properties [1].

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